molecular formula C21H22N2O B14189924 2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide CAS No. 922704-94-7

2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide

Cat. No.: B14189924
CAS No.: 922704-94-7
M. Wt: 318.4 g/mol
InChI Key: ZJCFZVVBLDTJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide typically involves the reaction of diphenylmethanone with an appropriate amine and an alkenyl halide. The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The reaction mixture is heated to around 90°C for 18 hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the alkenyl or aromatic positions using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

922704-94-7

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

2-(benzhydrylideneamino)-2-prop-2-enylpent-4-enamide

InChI

InChI=1S/C21H22N2O/c1-3-15-21(16-4-2,20(22)24)23-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2,(H2,22,24)

InChI Key

ZJCFZVVBLDTJSY-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC=C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.